Product packaging for Trimethylpyrazine(Cat. No.:CAS No. 14667-55-1)

Trimethylpyrazine

Cat. No.: B081540
CAS No.: 14667-55-1
M. Wt: 122.17 g/mol
InChI Key: IAEGWXHKWJGQAZ-UHFFFAOYSA-N
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Description

Significance and Research Trajectory of Alkylpyrazines in Academic Contexts

Beyond their role in food science, alkylpyrazines have garnered attention in the pharmaceutical industry. asm.org For instance, 2,3,5,6-tetramethylpyrazine (B1682967), an active ingredient in a medicinal plant, has been studied for various therapeutic applications. asm.org The non-mutagenic and non-carcinogenic nature of many alkylpyrazines has made them important flavoring agents in the food industry. mdpi.com Research has also delved into their potential as antimicrobial agents, offering a safe alternative for managing microbial contamination in food products. mdpi.comresearchgate.net The study of alkylpyrazines extends to understanding their formation mechanisms, which primarily involve the Maillard reaction between amino acids and reducing sugars during heating, as well as microbial synthesis in fermented foods. mdpi.comnih.govnih.gov

Historical Perspective on 2,3,5-Trimethylpyrazine Scholarly Investigations

Scholarly investigation into 2,3,5-trimethylpyrazine has a rich history rooted in the broader exploration of flavor chemistry. Initially identified as a key volatile component in a variety of cooked and roasted foods, early research focused on its isolation and characterization from natural sources. wikipedia.orgsigmaaldrich.com The development of analytical techniques like gas chromatography-mass spectrometry (GC-MS) was pivotal in identifying its presence in products such as roasted coffee beans, cooked rice, and soy paste. sigmaaldrich.com

As the understanding of food chemistry deepened, the focus of research shifted towards elucidating the formation pathways of 2,3,5-trimethylpyrazine. The Maillard reaction was identified as a primary mechanism, leading to numerous studies on the influence of precursors like amino acids and sugars, as well as process parameters such as temperature and pH, on its formation. acs.org More recently, biosynthetic routes involving microorganisms have become a significant area of investigation, with studies exploring the production of 2,3,5-trimethylpyrazine by various bacteria, including Bacillus subtilis and Bacillus licheniformis. asm.orgmdpi.comresearchgate.net This has opened up avenues for the biotechnological production of this valuable flavor compound. mdpi.comresearchgate.net

Scope and Objectives of Comprehensive 2,3,5-Trimethylpyrazine Research

Comprehensive research on 2,3,5-trimethylpyrazine aims to build a holistic understanding of this multifaceted compound. The primary objectives include:

Elucidating Formation Mechanisms: A key goal is to thoroughly understand both the chemical and biological pathways leading to the formation of 2,3,5-trimethylpyrazine. This includes detailed studies of the Maillard reaction, identifying key intermediates and the influence of various reactants, as well as exploring the enzymatic and metabolic pathways in microbial synthesis. asm.orgacs.orgnih.gov

Characterizing Physicochemical Properties: Detailed investigation and documentation of the physical and chemical properties of 2,3,5-trimethylpyrazine are crucial for its application. This encompasses determining its solubility, boiling point, density, and spectral characteristics, which are vital for both analytical and industrial purposes. thegoodscentscompany.comwikipedia.orgnih.govsigmaaldrich.com

Mapping its Natural Occurrence: A comprehensive survey of the natural distribution of 2,3,5-trimethylpyrazine in various food products and other natural sources is an ongoing objective. This helps in understanding its contribution to the flavor profiles of different foods and identifying potential new sources. mdpi.comwikipedia.orgnih.govfoodb.ca

Developing Advanced Analytical Techniques: The continuous development of sensitive and selective analytical methods for the detection and quantification of 2,3,5-trimethylpyrazine is essential. This includes optimizing existing techniques like GC-MS and exploring new methods like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for accurate analysis in complex matrices. nih.govnih.govvscht.cz

Exploring Industrial Applications: Research is also directed towards optimizing the industrial production of 2,3,5-trimethylpyrazine, both through chemical synthesis and fermentation. This involves improving reaction yields, developing cost-effective production methods, and exploring its applications as a flavor additive in the food and beverage industry. mdpi.comresearchgate.netgoogle.comgoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2 B081540 Trimethylpyrazine CAS No. 14667-55-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5-trimethylpyrazine
Source PubChem
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InChI

InChI=1S/C7H10N2/c1-5-4-8-6(2)7(3)9-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEGWXHKWJGQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047075
Record name 2,3,5-Trimethylpyrazine
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Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

colourless to slightly yellow liquid with a roasted nut, baked potato odour
Record name 2,3,5-Trimethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/838/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

soluble in water, oils, organic solvents, miscible at room temperature (in ethanol)
Record name 2,3,5-Trimethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/838/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.960-0.990
Record name 2,3,5-Trimethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/838/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

14667-55-1
Record name Trimethylpyrazine
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Record name 2,3,5-Trimethylpyrazine
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Record name Pyrazine, 2,3,5-trimethyl-
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Record name 2,3,5-Trimethylpyrazine
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Record name 2,3,5-trimethylpyrazine
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Record name 2,3,5-TRIMETHYLPYRAZINE
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Record name Trimethylpyrazine
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Biosynthesis and Bioconversion Pathways of 2,3,5 Trimethylpyrazine

Microbial Synthesis Mechanisms of 2,3,5-Trimethylpyrazine

The biosynthesis of 2,3,5-trimethylpyrazine in microorganisms, particularly Bacillus species, is a complex process involving specific precursors and enzymatic reactions. Strains of Bacillus subtilis, Bacillus amyloliquefaciens, and Bacillus licheniformis have been identified as producers of TMP. mdpi.commdpi.com The synthesis is understood to be analogous to that of 2,5-dimethylpyrazine (B89654) (2,5-DMP) and involves key metabolic intermediates. researchgate.net

Role of Bacillus subtilis in 2,3,5-Trimethylpyrazine Production

Bacillus subtilis is a key microorganism in the production of various alkylpyrazines, including 2,3,5-trimethylpyrazine. asm.orgacs.org Research has shown that B. subtilis, a model organism for Bacillus species, can synthesize these compounds using amino acids and sugars as starting materials. asm.orgacs.org The synthesis of TMP in B. subtilis is closely linked to the metabolic pathways of L-threonine and D-glucose. nih.govmdpi.com

L-threonine serves as a crucial starting point for the microbial synthesis of 2,3,5-trimethylpyrazine. asm.orgnih.gov Studies involving substrate addition and stable isotope tracing have confirmed that the backbone of the pyrazine (B50134) ring is derived from this amino acid. asm.org In Bacillus subtilis, L-threonine is the precursor for one of the key intermediates required for TMP formation. asm.orgmdpi.com The availability of L-threonine in the fermentation medium can significantly influence the yield of TMP. mdpi.com

Table 1: Key Enzymes and Their Roles in 2,3,5-Trimethylpyrazine Biosynthesis

EnzymeRolePrecursorProductOrganism
L-Threonine-3-Dehydrogenase (TDH)Catalyzes the oxidation of L-threonine. asm.orgucl.ac.ukL-ThreonineL-2-Amino-acetoacetate asm.orgucl.ac.ukBacillus subtilis asm.org
2-Amino-3-ketobutyrate Coenzyme A (CoA) Ligase (KBL)Competitively cleaves L-2-amino-acetoacetate. asm.orgnih.govL-2-Amino-acetoacetateGlycine (B1666218) and Acetyl-CoA asm.orgnih.govBacillus subtilis nih.gov

The product of the TDH-catalyzed reaction, L-2-amino-acetoacetate, is an unstable intermediate. asm.orgnih.gov It readily undergoes spontaneous, non-enzymatic decarboxylation to form aminoacetone. asm.orgucl.ac.uk Aminoacetone is a pivotal precursor in the formation of the pyrazine ring structure. asm.org Another key precursor, 2-amino-3-butanone, is derived from the metabolism of D-glucose via acetoin (B143602). mdpi.com

The final steps in the synthesis of 2,3,5-trimethylpyrazine involve non-enzymatic condensation reactions. Two key precursors, aminoacetone (derived from L-threonine) and 2-amino-3-butanone (derived from D-glucose), spontaneously condense to form the TMP molecule. mdpi.com This condensation is a pH-dependent process. asm.org

The enzyme 2-amino-3-ketobutyrate Coenzyme A (CoA) ligase (KBL) plays a regulatory role in the biosynthesis of 2,3,5-trimethylpyrazine by competing for the intermediate L-2-amino-acetoacetate. asm.orgnih.gov KBL catalyzes the cleavage of L-2-amino-acetoacetate into glycine and acetyl-CoA, thereby diverting it from the pyrazine synthesis pathway. asm.orgnih.gov Consequently, the inactivation or downregulation of the KBL gene has been shown to improve the production yields of alkylpyrazines like 2,5-DMP, and by extension, TMP. asm.orgnih.govnih.gov This strategy effectively increases the available pool of L-2-amino-acetoacetate for conversion into aminoacetone and subsequent pyrazine formation. asm.org

Other Microbial Contributions to 2,3,5-Trimethylpyrazine Biosynthesis

While the Maillard reaction is a primary chemical route for pyrazine formation in heated foods, microbial biosynthesis offers an alternative, environmentally friendly pathway for producing these valuable compounds. mdpi.commdpi.com Several bacterial species have been identified as producers of 2,3,5-trimethylpyrazine, each contributing through unique metabolic activities.

Bacillus amyloliquefaciens has emerged as a noteworthy producer of 2,3,5-trimethylpyrazine, particularly in solid-state fermentation (SSF) environments. A strain identified as LC-6, isolated from the traditional Chinese fermentation starter Daqu, demonstrated the ability to produce TMP. mdpi.comresearcher.life Initially, the fermentation of a wheat medium by this strain yielded 0.071 ± 0.011 mg/g of TMP. mdpi.com

Through methodical optimization of the fermentation conditions, the yield was significantly increased. Research using a Box-Behnken design and response surface analysis identified water addition, temperature, and bottle capacity as critical factors influencing TMP production. mdpi.com The optimized conditions were determined to be a temperature of 37°C, a bottle capacity of 100 g per 250 mL, and a water addition of 39 mL. mdpi.com Under these optimized parameters, the production of TMP by B. amyloliquefaciens LC-6 was boosted to an average of 0.446 ± 0.052 mg/g, a substantial increase from the initial yield. mdpi.comresearchgate.net This yield was notably higher than that achieved by other bacteria like B. licheniformis under their own optimized conditions. mdpi.com

Table 1: Production of 2,3,5-Trimethylpyrazine by Bacillus amyloliquefaciens LC-6 in Solid-State Fermentation
ConditionTMP Yield (mg/g)Reference
Initial Fermentation0.071 ± 0.011 mdpi.com
Optimized Fermentation0.446 ± 0.052 mdpi.comresearchgate.net

The genus Pseudomonas contributes to pyrazine biosynthesis through distinct enzymatic pathways. In Pseudomonas fluorescens SBW25, a novel mechanism for synthesizing monocyclic pyrazines has been reported. nih.govresearchgate.net This pathway involves the heterologous expression of the papABCDEF gene cluster. researchgate.netresearchgate.net Specifically, the enzymes PapD, an amino acid C-acetyltransferase, and PapF, an oxidase, work in concert to convert α-amino acids into pyrazine structures. nih.govresearchgate.net This enzymatic cascade was shown to produce 2,5-dimethyl-3,6-bis(4-aminobenzyl)pyrazine (DMBAP) from the amino acid 4-aminophenylalanine. researchgate.net While this specific study focused on DMBAP, it highlights a sophisticated enzymatic route for pyrazine synthesis within Pseudomonas. nih.govresearchgate.net

Rhodococcus erythropolis is recognized for its versatile metabolic capabilities, which include the degradation of a wide array of compounds, including pyrazines. nih.govdntb.gov.ua A specific strain, DP-45, isolated from a fishmeal processing plant, has been shown to utilize several pyrazines, including 2,3,5-trimethylpyrazine (TMP), as its sole source of carbon and nitrogen. sigmaaldrich.com The degradation of 2,5-dimethylpyrazine by this strain proceeds through the formation of 2-hydroxy-3,6-dimethylpyrazine, a reaction requiring molecular oxygen. sigmaaldrich.comresearchgate.net This ability to metabolize and degrade pyrazines underscores the role of R. erythropolis in the environmental lifecycle of these aromatic compounds. dntb.gov.ua

Genetic and Metabolic Engineering Approaches for Enhanced Biosynthesis

To improve the efficiency of microbial TMP production, researchers have turned to genetic and metabolic engineering. These strategies aim to channel metabolic flux towards the desired pyrazine products by manipulating key genes and enzymes in the biosynthetic pathways.

A key strategy for enhancing pyrazine production in Bacillus subtilis involves the targeted inactivation of competing enzymatic pathways. asm.orgnih.gov The biosynthesis of both 2,5-dimethylpyrazine (2,5-DMP) and TMP starts from L-threonine, which is converted by L-threonine-3-dehydrogenase (TDH) into L-2-amino-acetoacetate. asm.orgnih.govgrafiati.com This intermediate is a crucial branch point. It can either proceed to form pyrazines or be cleaved by the enzyme 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL) into glycine and acetyl-CoA. asm.orgnih.gov

The KBL-catalyzed reaction diverts precursors away from the pyrazine synthesis pathway. asm.orgmdpi.com Therefore, by inactivating the kbl gene, researchers can prevent this diversion and significantly enhance the production of pyrazines. asm.orggrafiati.com In one study, the inactivation of KBL in B. subtilis led to a nearly eightfold increase in the production of 2,5-DMP, from 0.36 mM to 2.82 mM. asm.org This gene manipulation strategy demonstrates how blocking a competing pathway can effectively boost the yield of the desired alkylpyrazine. asm.org

Enhancing the expression of crucial enzymes in the biosynthetic pathway is another powerful approach to increase product yield. In the context of TMP synthesis, L-threonine-3-dehydrogenase (TDH) has been identified as a key catalytic enzyme. mdpi.comresearchgate.net TDH catalyzes the initial step, converting L-threonine to an unstable intermediate that leads to pyrazine formation. asm.orgnih.gov

To leverage this, researchers have constructed recombinant strains of Bacillus licheniformis that overexpress the BlTDH gene. mdpi.com This overexpression resulted in a significant increase in TMP production. Compared to the control strain which produced 2.35 ± 0.58 mg/L of TMP, the strain overexpressing the native BlTDH gene produced 9.86 ± 1.24 mg/L. mdpi.com Furthermore, by overexpressing a mutated, more active variant of the enzyme, BlTDH (N157A), the yield was further increased to 15.35 ± 1.51 mg/L. mdpi.com Subsequent optimization of the fermentation process for this engineered strain pushed the final TMP yield to 44.52 ± 0.21 mg/L, demonstrating the combined power of enzyme overexpression and process optimization. mdpi.com While other enzymes like 2,3-butanediol (B46004) dehydrogenase (BDH) are involved in related pathways by converting the precursor acetoin, the direct overexpression of TDH has shown clear success in enhancing TMP biosynthesis. mdpi.comnih.gov

Table 2: Effect of TDH Overexpression on 2,3,5-Trimethylpyrazine (TMP) Production in B. licheniformis
Strain / ConditionTMP Yield (mg/L)Reference
Control Strain (pHT01 vector)2.35 ± 0.58 mdpi.com
Overexpression of native BlTDH9.86 ± 1.24 mdpi.com
Overexpression of mutant BlTDH (N157A)15.35 ± 1.51 mdpi.com
Optimized fermentation with mutant strain44.52 ± 0.21 mdpi.com

Modern "omics" technologies, particularly metabolomics and stable isotope analysis, have been instrumental in deciphering the intricate biosynthesis pathways of 2,3,5-trimethylpyrazine. asm.orgresearchgate.net These approaches allow for a detailed tracing of atoms from precursor substrates to the final product, providing definitive evidence for proposed pathways. researchgate.net

For instance, stable isotope tracing experiments using L-[U-¹³C,¹⁵N]threonine and D-[U-¹³C]glucose have been conducted with Bacillus subtilis. researchgate.net By using techniques like Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), scientists can track the labeled carbon and nitrogen atoms and confirm their incorporation into the TMP molecule. researchgate.net These experiments have validated that L-threonine and D-glucose are indeed the precursors for TMP synthesis in this organism. asm.orgresearchgate.net Similarly, integrated metabolomics and transcriptomics have been used to identify key biosynthetic genes and differential metabolites in complex systems like Daqu, where TMP is a key volatile compound. researchgate.netmdpi.com These advanced analytical methods provide a comprehensive understanding of the metabolic networks and regulatory factors that govern the production of 2,3,5-trimethylpyrazine. researchgate.net

Maillard Reaction Pathways Leading to 2,3,5-Trimethylpyrazine Formation

The Maillard reaction, a complex series of non-enzymatic browning reactions, is a primary pathway for the formation of 2,3,5-trimethylpyrazine in thermally processed and fermented foods. nih.govnih.gov This reaction occurs between the carbonyl group of a reducing sugar and the amino group of an amino acid, peptide, or protein, leading to a cascade of chemical changes that produce a wide array of flavor and aroma compounds, including pyrazines. nih.gov

Reactants and Reaction Conditions in Maillard Systems

The generation of 2,3,5-trimethylpyrazine is highly dependent on the specific precursors available and the physicochemical conditions of the reaction environment.

Various amino compounds can serve as the nitrogen source for pyrazine formation. acs.org L-threonine, for instance, is a known precursor for 2,5-dimethylpyrazine, 2,6-dimethylpyrazine, and 2-ethyl-3,5-dimethylpyrazine, as well as 2,3,5-trimethylpyrazine. semanticscholar.orgnih.gov Glycine is also a significant precursor; in model systems, it is directly involved in the formation of various pyrazines, including 2,3,5-trimethylpyrazine. mdpi.com Studies on glucose-amino acid model systems have shown that a glycine-glucose system produces 2,3,5-trimethylpyrazine as its most abundant alkylpyrazine. researchgate.net

Research has expanded beyond free amino acids to investigate the role of peptides. In Maillard reaction models using glucose and various lysine-containing dipeptides and tripeptides, dipeptide models yielded higher amounts of pyrazines than tripeptide models. nih.gov Specifically, 2,5(6)-dimethylpyrazine and 2,3,5-trimethylpyrazine were identified as the main pyrazine compounds formed in these dipeptide models. nih.gov The position of the amino acids within the dipeptide also influences pyrazine production. For instance, in dipeptides with lysine (B10760008) at the C-terminus, the total pyrazine content was higher in an Arginine-Lysine model than in a Histidine-Lysine model. nih.gov

Precursor SystemKey Findings on Pyrazine FormationReference(s)
Glycine-Glucose 2,3,5-trimethylpyrazine was the most abundant alkylpyrazine generated. researchgate.net
Fructose-Glycine In sparkling wine models (pH ~3), treatments with added glycine produced significantly higher concentrations of 2,3,5-trimethylpyrazine compared to other amino acids. mdpi.com
Lysine-containing Dipeptides-Glucose Dipeptide models produced more pyrazines than tripeptide models, with 2,3,5-trimethylpyrazine being a major product. nih.gov
L-threonine Can serve as a precursor for 2,3,5-trimethylpyrazine, among other alkylpyrazines. semanticscholar.orgnih.gov

The carbohydrate source is critical for forming the carbon backbone of the pyrazine ring. Reducing sugars like glucose are common reactants in the Maillard reaction. nih.govacs.org However, the formation of 2,3,5-trimethylpyrazine also involves smaller, more reactive carbonyl species that derive from sugar degradation.

A key pathway involves a conversion reaction between methylglyoxal (B44143) and glyoxal (B1671930). acs.org Model reaction studies have demonstrated that the precursor methylglyoxal and the intermediates glyoxal and formaldehyde (B43269) all contribute to the carbon skeleton of 2,3,5-trimethylpyrazine. acs.org This novel route provides a new perspective on controlling the formation of specific flavor compounds. acs.org In microbial synthesis pathways, D-glucose is often used as the primary carbon source, which is then metabolized to form precursors like acetoin. asm.orgmdpi.com

The rate and profile of pyrazine formation are strongly influenced by reaction conditions such as temperature and pH. acs.org Generally, the Maillard reaction and subsequent pyrazine formation are accelerated at higher temperatures. mdpi.com For example, in the production of cocoa powder, the concentration of pyrazines, including 2,3,5-trimethylpyrazine, increased as the roasting temperature was raised from 120°C to 140°C. nih.gov Similarly, studies on maple syrup processing show that the number and concentration of pyrazines increase with the duration of heating. mcgill.ca

The pH of the system also plays a crucial role. The Amadori rearrangement, an early step in the Maillard reaction, is acid-catalyzed, with optimal rates often observed at pH 4-5. acs.org However, the formation of pyrazines from glycine is generally favored by a higher pH. mdpi.com Despite this, pyrazines, including 2,3,5-trimethylpyrazine, have been shown to form in acidic conditions, such as in glucose-glycine model systems at pH 2.34 and in sparkling wine models at a pH of approximately 3. mdpi.com In laboratory-prepared maple syrup, the pH of the boiling sap was observed to increase from 7.2 to a peak of 9.2 before decreasing, demonstrating the dynamic pH changes during processing that affect pyrazine formation. mcgill.ca

ParameterEffect on 2,3,5-Trimethylpyrazine FormationExample(s)Reference(s)
Temperature Formation generally increases with higher temperatures and longer heating times.Increased concentrations observed in cocoa roasted at 140°C vs. 120°C. Accumulation increases with processing time in maple syrup. nih.govmcgill.ca
pH Formation is complex and pH-dependent. While often favored at higher pH, it can also occur in acidic environments.Formation from glycine is generally favored at high pH, but it also occurs at pH ~3 in wine models. mdpi.com

Intermediate Compounds and Reaction Mechanisms

The formation of 2,3,5-trimethylpyrazine from initial reactants involves a series of intermediate compounds and complex reaction mechanisms. A central pathway is the Strecker degradation of amino acids, which reacts with α-dicarbonyl compounds (like glyoxal and methylglyoxal) derived from sugar fragmentation. researchgate.net This reaction produces Strecker aldehydes and α-aminocarbonyls (also known as aminoketones). semanticscholar.orgresearchgate.net

These highly reactive α-aminocarbonyl intermediates are the direct precursors to the pyrazine ring. For the formation of 2,3,5-trimethylpyrazine, the key intermediates are aminoacetone and acetoin. asm.org Aminoacetone can be formed from the metabolism of L-threonine, while acetoin is derived from sugar metabolism (e.g., from D-glucose). asm.orgmdpi.com Two molecules of an α-aminocarbonyl, or one molecule each of two different α-aminocarbonyls, can condense to form a dihydropyrazine (B8608421) intermediate. Subsequent oxidation of this dihydropyrazine yields the stable, aromatic alkylpyrazine. researchgate.net

Another proposed mechanism involves the dimerization of azomethine ylides, which are reactive intermediates in the Maillard reaction. researchgate.net These can dimerize to form a piperazine (B1678402) moiety, which, through oxidative decarboxylation, generates a dihydropyrazine similar to that formed from α-aminocarbonyl condensation, ultimately leading to pyrazine formation. researchgate.net

Influence of Food Matrix and Processing on Maillard-Derived 2,3,5-Trimethylpyrazine

The food matrix—the complex environment of proteins, fats, carbohydrates, and water—significantly affects the formation and release of 2,3,5-trimethylpyrazine. rsc.org Proteins, such as bovine serum albumin (BSA), can interact with and bind pyrazines through non-covalent interactions, which can affect their volatility and perception. rsc.orgrsc.org The structure of the pyrazine itself influences this interaction; a study showed that the release of pyrazines from a BSA solution followed the increasing order of 2-methylpyrazine (B48319), 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, and 2,3,5,6-tetramethylpyrazine (B1682967), indicating that more substituted pyrazines are released more readily in that specific system. rsc.org

Food processing methods are the primary drivers for the Maillard reaction.

Roasting: This high-temperature process is a major source of pyrazines. In cocoa beans, roasting time and temperature significantly impact the final concentration of 2,3,5-trimethylpyrazine, with the highest amounts found in beans roasted at 140°C for 40 minutes. nih.gov It is also a key flavor component in roasted peanuts and coffee. nih.govmdpi.com

Fermentation: Microbial activity can also lead to the synthesis of 2,3,5-trimethylpyrazine. It is an important flavor component in traditional fermented products like soy sauce, whisky, and Baijiu. mdpi.com Certain bacteria, such as Bacillus subtilis and Bacillus amyloliquefaciens, are known to produce 2,3,5-trimethylpyrazine during fermentation, using precursors from both amino acid and sugar metabolism. asm.orgmdpi.comcore.ac.uk


Chemical Synthesis from 2,3-Butanedione (B143835) and 1,2-Diaminopropane (B80664)

A primary method for synthesizing 2,3,5-trimethylpyrazine involves the reaction of 1,2-diaminopropane with 2,3-butanedione. wikipedia.orglookchem.com This process is typically a two-step reaction. The first step is a condensation reaction to form the intermediate, 2,3,5-trimethyl-5,6-dihydropyrazine. This is followed by a dehydrogenation step to yield the final aromatic pyrazine product. wikipedia.org

The initial condensation is carefully controlled to optimize the yield of the dihydropyrazine intermediate. Optimal conditions for this step have been established, involving the slow addition of 2,3-butanedione mixed with anhydrous ethanol (B145695) to a solution of 1,2-diaminopropane, also in anhydrous ethanol. wikipedia.org Maintaining a low temperature during this condensation is crucial. wikipedia.org

Table 1: Optimized Conditions for 2,3,5-Trimethyl-5,6-dihydropyrazine Synthesis

Parameter Value
Molar Ratio (2,3-Butanedione : 1,2-Diaminopropane) 1 : 1.1
Condensation Temperature -5 °C
Solvent Anhydrous Ethyl Alcohol
Addition Time 4 hours

Data derived from synthesis optimization studies. wikipedia.org

Dehydrogenation of 2,3,5-Trimethyl-5,6-dihydropyrazine

The crucial second step in this synthesis route is the dehydrogenation (or oxidation) of the 2,3,5-trimethyl-5,6-dihydropyrazine intermediate. wikipedia.orgmdpi.comresearchgate.net This process converts the saturated heterocyclic ring into the stable aromatic pyrazine ring. Various methods can accomplish this transformation.

One established method uses air as the oxidant in the presence of potassium hydroxide (B78521) within an ethanol solution. wikipedia.org The reaction conditions are optimized to maximize the conversion to 2,3,5-trimethylpyrazine. Studies have also investigated the byproducts and mechanisms of this dehydrogenation, particularly when the reaction mixture is treated with acid, which can lead to the formation of other alkylpyrazines. acs.org This suggests the involvement of dihydropyrazine carbanions as reactive intermediates. acs.org

Table 2: Optimized Conditions for Dehydrogenation of the Dihydropyrazine Intermediate

Parameter Condition
Oxidant Air
Catalyst/Reagent Potassium Hydroxide (KOH)
Molar Ratio (KOH : Dihydropyrazine) 3 : 1
Solvent Ethanol
Reaction Temperature 68 °C
Reaction Time 7 hours

Data based on established dehydrogenation oxidation conditions. wikipedia.org

Gas-Phase Catalytic Dehydrogenation of Piperazine Compounds

Gas-phase catalytic dehydrogenation represents another significant industrial route for producing pyrazine compounds. wikipedia.orggoogle.com This method can involve reacting a diamine compound with a diol compound in a gaseous phase over a catalyst. google.com For instance, 2-methylpyrazine is produced by reacting ethylene (B1197577) diamine with propylene (B89431) glycol in the presence of catalysts. google.comias.ac.in Catalysts containing chromium have been shown to be effective for the dehydrogenation of piperazine to pyrazine. ias.ac.in The process is generally applicable to substituted piperazines to create various alkylpyrazines. google.comias.ac.in Catalytic systems based on zinc, copper, silver, and other metals have been developed to facilitate this cyclo-dehydrogenation reaction at relatively high temperatures. google.comias.ac.in

Conversion Reactions Involving Methylglyoxal and Glyoxal

A novel formation pathway for 2,3,5-trimethylpyrazine has been identified through a conversion reaction between methylglyoxal and glyoxal. acs.orgacs.org Typically found in thermally processed foods, 2,3,5-trimethylpyrazine's carbon skeleton origin was not fully understood. acs.orgresearchgate.net Research using model reactions has demonstrated that the precursor methylglyoxal, along with intermediates glyoxal and formaldehyde, contributes to its formation. acs.orgacs.org

In this pathway, the carbon atoms forming the pyrazine ring are primarily sourced from glyoxal and methylglyoxal, while the methyl substituents' carbon atoms derive mainly from formaldehyde. acs.org This discovery provides a new perspective on the formation of flavor compounds during the Maillard reaction and suggests that subsequent reactions of Strecker aldehydes, like formaldehyde, are important considerations. acs.orgresearchgate.net

Novel Synthetic Methodologies (e.g., from Acetoin Dimers)

New synthetic methods aim to improve efficiency, yield, and product purity. One such novel methodology utilizes acetoin dimer as a starting material. google.com In this process, the acetoin dimer is reacted with propanediamine to produce the intermediate 2,3,5-trimethyl-5,6-dihydropyrazine. google.com This intermediate is then dehydrogenated under steam and catalytic conditions to yield 2,3,5-trimethylpyrazine. google.com

This method is reported to be simple, with high yield and product purity, making it suitable for industrial-scale production. google.com A key advantage is that the intermediate solution can often be used directly in the dehydrogenation step without extensive purification. google.com The dehydrogenation is typically carried out at high temperatures using a catalyst such as a modified pumice-loaded zinc catalyst. google.com

Table 3: Reaction Conditions for Synthesis from Acetoin Dimer

Step Parameter Value/Condition
1. Condensation Molar Ratio (Acetoin Dimer : Propylenediamine) 0.5 : (1-1.1)
Reaction Temperature 50-70 °C
2. Dehydrogenation Catalyst Zn on modified pumice (e.g., TiO2)
Reaction Temperature 300-360 °C (preferably 305-320 °C)
Conditions Steam and Catalysis

Data sourced from patent CN108484512B. google.com

Metabolic Fate and Excretion of 2,3,5 Trimethylpyrazine in Biological Systems

Absorption, Distribution, and Elimination Studies

Following ingestion, pyrazine (B50134) derivatives such as 2,3,5-trimethylpyrazine are absorbed from the gastrointestinal tract. researchgate.net The primary route of elimination of its metabolic products is through urine. nih.govinchem.org Studies investigating the metabolites of 2,3,5-trimethylpyrazine, particularly after the consumption of coffee, have identified several derivatives in human urine, indicating its absorption and systemic distribution. nih.govresearchgate.net While detailed pharmacokinetic data on the specific distribution patterns and elimination rates of the parent compound are limited, the presence of its metabolites confirms its uptake and subsequent clearance from the body. The main metabolic pathways involve oxidation of the side-chains and potential conjugation, leading to the formation of more water-soluble compounds that are readily excreted. inchem.org

Biotransformation Pathways in Mammalian Systems

The biotransformation of 2,3,5-trimethylpyrazine in mammals occurs through a series of well-defined Phase I and Phase II metabolic reactions, designed to detoxify and facilitate the excretion of this compound. nih.govacs.org

The initial and most significant phase of metabolism for 2,3,5-trimethylpyrazine involves the oxidation of its methyl groups. researchgate.netacs.org This process is a critical step that introduces polar functional groups, preparing the molecule for further transformation or direct excretion.

Research has shown that the quantitatively dominant metabolites of 2,3,5-trimethylpyrazine are carboxylic acid derivatives. nih.govresearchgate.netnih.gov In a human intervention study involving coffee consumption, the major metabolites identified in urine were isomers of dimethylpyrazine-2-carboxylic acid. nih.govnih.gov The oxidation of one of the three methyl groups on the pyrazine ring leads to the formation of these acids.

Table 1: Major Carboxylic Acid Metabolites of 2,3,5-Trimethylpyrazine Identified in Human Urine

Metabolite NameChemical Formula
3,5-Dimethylpyrazine-2-carboxylic acidC₇H₈N₂O₂
3,6-Dimethylpyrazine-2-carboxylic acidC₇H₈N₂O₂
5,6-Dimethylpyrazine-2-carboxylic acidC₇H₈N₂O₂

This table summarizes the primary carboxylic acid metabolites formed from the Phase I oxidation of 2,3,5-trimethylpyrazine.

The oxidation of a methyl group on the pyrazine ring can first lead to the formation of a primary alcohol, known as a pyrazinemethanol. nih.govacs.org These alcohol intermediates are then typically further oxidized to the corresponding carboxylic acids. Consequently, pyrazinemethanols are generally found in much lower concentrations than their acid counterparts. Studies have detected only negligible traces of metabolites such as 3,6-dimethyl-2-pyrazinemethanol and 3,5,6-trimethylpyrazine-2-ol in human urine, suggesting they are transient intermediates in the metabolic pathway. nih.govresearchgate.netnih.gov

The oxidation of the alkyl (methyl) groups attached to the pyrazine ring is primarily catalyzed by the cytochrome P-450 (CYP) enzyme system. inchem.orgacs.org These enzymes are a superfamily of monooxygenases that play a central role in the metabolism of a wide variety of foreign compounds. The CYP-catalyzed reaction introduces an oxygen atom into the C-H bond of a methyl group, initiating the oxidative cascade from alcohol to carboxylic acid. acs.org

Following Phase I oxidation, the resulting metabolites can undergo Phase II conjugation reactions to further increase their water solubility and facilitate their excretion. acs.org For the metabolites of 2,3,5-trimethylpyrazine, this can involve conjugation with glucuronic acid or sulfate (B86663). nih.govvulcanchem.com However, studies analyzing human urine after coffee intake have found that while conjugation is a known metabolic route, the quantities of glucuronide and sulfate conjugates of 2,3,5-trimethylpyrazine metabolites were negligible. nih.govresearchgate.netnih.gov This suggests that for 2,3,5-trimethylpyrazine, the formation and excretion of carboxylic acid derivatives is the predominant metabolic fate.

Table 2: Identified Phase II Conjugates of 2,3,5-Trimethylpyrazine Metabolites

Metabolite NameConjugate Type
(3,6-dimethylpyrazine-2-yl-)methyl-O-β-D-glucuronideGlucuronide
(3,5-dimethylpyrazine-2-yl-)methyl-O-β-D-glucuronideGlucuronide
(3,6-dimethylpyrazine-2-yl-)methyl-sulfateSulfate
(3,5-dimethylpyrazine-2-yl-)methyl-sulfateSulfate

This table lists the potential Phase II metabolites, which have been detected in trace amounts in human studies. nih.govnih.gov

Phase II Metabolic Reactions: Conjugation

Glucuronide Conjugation

Glucuronidation is a key Phase II metabolic pathway for 2,3,5-trimethylpyrazine. This process involves the enzymatic addition of a glucuronic acid moiety to the parent compound or its Phase I metabolites. Research has identified specific glucuronide conjugates, such as (3,6-dimethylpyrazine-2-yl-)methyl-O-β-D-glucuronide and (3,5-dimethylpyrazine-2-yl-)methyl-O-β-D-glucuronide, as metabolites of 2,3,5-trimethylpyrazine. nih.govacs.orgnih.govvulcanchem.com However, studies involving the analysis of human urine after coffee consumption have shown that these glucuronides are present in only negligible amounts. nih.govnih.govtum.deacs.org The formation of these conjugates is a detoxification route, although it appears to be a minor pathway for 2,3,5-trimethylpyrazine. nih.gov

Sulfate Conjugation

Sulfate conjugation is another Phase II metabolic reaction that 2,3,5-trimethylpyrazine can undergo. This pathway involves the transfer of a sulfonate group to the compound, a reaction catalyzed by sulfotransferases. Synthesized standards of potential sulfate metabolites include (3,6-dimethylpyrazine-2-yl-)methyl-sulfate and (3,5-dimethylpyrazine-2-yl-)methyl-sulfate. nih.govacs.orgacs.org Similar to glucuronide conjugates, quantitative analysis of human urine has revealed that these sulfated metabolites are only detectable in trace amounts, indicating that sulfation is not a primary metabolic route for this compound. nih.govnih.govtum.deacs.org

Excretion Profiles of 2,3,5-Trimethylpyrazine and its Metabolites

The elimination of 2,3,5-trimethylpyrazine and its byproducts from the body occurs primarily through renal clearance.

Urinary Excretion of Metabolites

The primary route of excretion for the metabolites of 2,3,5-trimethylpyrazine is through the urine. nih.govacs.org The dominant metabolites found in human urine are various forms of dimethylpyrazine-carboxylic acids. nih.govnih.govtum.de Specifically, studies have identified 3,6-dimethylpyrazine-2-carboxylic acid, 3,5-dimethylpyrazine-2-carboxylic acid, and 5,6-dimethylpyrazine-2-carboxylic acid as the main excretion products. nih.govacs.orgnih.govtum.de In contrast, the parent compound and its Phase I alcohol metabolites, such as pyrazinemethanols, are found in much lower concentrations. nih.govnih.gov

Quantitative Analysis of Metabolites in Biological Fluids

Quantitative studies of urine samples from individuals who have consumed coffee, a significant source of 2,3,5-trimethylpyrazine, provide insight into the extent of its metabolism. nih.gov The analysis confirms that the carboxylic acid derivatives are the most abundant metabolites.

Table 1: Major Metabolites of 2,3,5-Trimethylpyrazine Detected in Human Urine

MetaboliteChemical FormulaStatus
3,6-Dimethylpyrazine-2-carboxylic acidC₇H₈N₂O₂Quantitatively Dominating nih.govnih.gov
3,5-Dimethylpyrazine-2-carboxylic acidC₇H₈N₂O₂Quantitatively Dominating nih.govnih.gov
5,6-Dimethylpyrazine-2-carboxylic acidC₇H₈N₂O₂Quantitatively Dominating nih.govnih.gov
(3,6-Dimethylpyrazine-2-yl-)methyl-O-β-D-glucuronideC₁₃H₁₈N₂O₇Negligible Traces nih.govnih.gov
(3,5-Dimethylpyrazine-2-yl-)methyl-O-β-D-glucuronideC₁₃H₁₈N₂O₇Negligible Traces nih.govnih.gov
(3,6-Dimethylpyrazine-2-yl-)methyl-sulfateC₇H₁₀N₂O₄SNegligible Traces nih.govnih.gov
(3,5-Dimethylpyrazine-2-yl-)methyl-sulfateC₇H₁₀N₂O₄SNegligible Traces nih.govnih.gov

In Vitro and In Vivo Metabolic Models and Methodologies

The study of 2,3,5-trimethylpyrazine metabolism relies on advanced analytical techniques to identify and quantify its metabolites in biological matrices.

Stable-Isotope-Dilution-Ultrahigh-Performance Liquid Chromatography Tandem Mass Spectroscopy (SIDA-UHPLC–MS/MS)

A cornerstone in the quantitative analysis of 2,3,5-trimethylpyrazine metabolites is the use of Stable-Isotope-Dilution-Ultrahigh-Performance Liquid Chromatography Tandem Mass Spectroscopy (SIDA-UHPLC–MS/MS). nih.govacs.org This highly sensitive and specific method is ideal for the targeted analysis of metabolites in complex biological fluids like urine. nih.govtum.deresearchgate.net

The methodology involves the synthesis of stable isotope-labeled internal standards for the putative metabolites. nih.govacs.org These standards, which are chemically identical to the analytes but have a higher mass due to the incorporation of isotopes like deuterium, are spiked into the biological samples. nih.gov By comparing the signal intensity of the native metabolite to its isotopically labeled counterpart, precise and accurate quantification can be achieved, overcoming matrix effects that might otherwise interfere with the analysis. nih.gov This technique has been instrumental in determining that while Phase II conjugates like glucuronides and sulfates are formed, the vast majority of 2,3,5-trimethylpyrazine is excreted as carboxylic acid derivatives. nih.gov

Nuclear Magnetic Resonance and Mass Spectroscopy for Metabolite Characterization

The definitive identification and structural elucidation of metabolites of 2,3,5-trimethylpyrazine are heavily reliant on the synergistic application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). acs.orgnih.gov These powerful analytical techniques provide complementary information that, when combined, allows for the unambiguous characterization of metabolic products. In the study of 2,3,5-trimethylpyrazine metabolism, researchers have synthesized putative phase 1 and phase 2 metabolites and then used NMR and MS to confirm their chemical structures before using them as standards for quantitative analysis in biological samples like human urine. acs.orgnih.govnih.gov

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), is employed to determine the elemental composition of metabolites and to obtain information about their structural fragments. For instance, Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF-MS) provides highly accurate mass measurements, enabling the calculation of molecular formulas for the metabolites. acs.org MS/MS experiments, where a specific ion is selected and fragmented, offer further structural insights by revealing characteristic fragmentation patterns. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is indispensable for elucidating the precise arrangement of atoms within a molecule. ¹H NMR provides information about the number and types of protons and their neighboring atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. acs.org By analyzing chemical shifts, coupling constants, and signal integrations, the exact structure of a metabolite, including the position of functional groups added during metabolism (e.g., hydroxyl or carboxyl groups), can be determined.

In a notable study investigating the metabolic fate of 2,3,5-trimethylpyrazine from coffee consumption, several potential metabolites were synthesized and their structures were rigorously confirmed using both NMR and MS. acs.orgnih.gov The analysis of human urine samples subsequently revealed that the quantitatively dominant metabolites were various dimethylpyrazine-carboxylic acids. acs.orgnih.govnih.gov The initial oxidation of one of the methyl groups to a primary alcohol, which is then further oxidized to a carboxylic acid, is a primary metabolic route. researchgate.net While pyrazinemethanols, glucuronides, and sulfates were also detected, they were found in negligible amounts. acs.orgnih.govnih.gov

The following tables summarize the characterization data obtained for some of the key synthesized metabolites of 2,3,5-trimethylpyrazine.

Table 1: NMR and MS Characterization of 2,3,5-Trimethylpyrazine Metabolites

Metabolite¹H NMR Data (δ ppm)¹³C NMR Data (δ ppm)High-Resolution MS (m/z)
3,5-Dimethyl-2-pyrazinemethanol 8.18 (s, 1H), 4.64 (s, 2H), 2.45 (s, 3H), 2.37 (s, 3H)151.2, 149.8, 148.3, 142.3, 61.8, 21.4, 20.0[M+H]⁺: 139.0868 (Calcd. 139.0869)
3,5-Dimethylpyrazine-2-carboxylic acid 8.64 (s, 1H), 2.97 (s, 3H), 2.62 (s, 3H)164.2, 154.7, 150.2, 148.8, 138.0, 23.6, 21.4[M+H]⁺: 153.0667 (Calcd. 153.0664)
(3,5-Dimethylpyrazine-2-yl-)methyl-O-β-D-glucuronide 8.39 (s, 1H), 5.00 (s, 2H), 4.63 (d, 1H), 3.92 (d, 2H), 3.58–3.50 (m, 2H), 3.39 (t, 1H), 2.60 (s, 3H), 2.54 (s, 3H)172.6, 152.2, 150.9, 149.7, 140.8, 103.0, 75.7, 75.0, 73.1, 71.7, 70.0, 20.0, 18.8[M+H]⁺: 315.1194 (Calcd. 315.1192)
(5,6-Dimethylpyrazine-2-yl-)methyl-O-β-D-glucuronide 8.42 (s, 1H), 4.97–4.87 (m, 2H), 4.65 (d, 1H), 3.93 (d, 1H), 3.55 (m, 2H), 3.40 (t, 1H), 2.56 (s, 6H)172.6, 153.8, 152.2, 148.5, 138.4, 102.1, 75.2, 74.6, 72.7, 71.2, 69.6, 20.5, 20.0[M+H]⁺: 315.1183 (Calcd. 315.1192)
(3,5-Dimethylpyrazine-2-yl-)methyl-sulfate 8.53 (s, 1H), 5.29 (s, 2H), 2.72 (s, 3H), 2.65 (s, 3H)153.3, 150.1, 149.0, 140.1, 68.1, 20.2, 18.5[M-H]⁻: 217.0284 (Calcd. 217.0283)

Data sourced from a study on metabolites of 2,3,5-trimethylpyrazine in human urine. acs.org

This detailed characterization is crucial as it provides the necessary reference data to develop targeted and sensitive analytical methods, such as stable-isotope-dilution-ultrahigh-performance liquid chromatography-tandem mass spectroscopy (SIDA-UHPLC-MS/MS), for the quantification of these metabolites in complex biological matrices. acs.orgnih.govnih.gov The synthesis and subsequent spectroscopic confirmation of these compounds are therefore fundamental steps in understanding the complete metabolic profile of 2,3,5-trimethylpyrazine in biological systems. acs.orgnih.gov

Bioactivity and Physiological Implications of 2,3,5 Trimethylpyrazine

Interactions with Biological Macromolecules (e.g., Proteins)

The interaction of 2,3,5-trimethylpyrazine with proteins, particularly serum albumins, has been a subject of scientific inquiry to understand its transport and release mechanisms within biological systems and food matrices. nih.govnih.gov

Binding Mechanisms with Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA)

Studies have shown that 2,3,5-trimethylpyrazine binds to both Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA). researchgate.netresearchgate.netrsc.org The primary binding forces involved are hydrophobic interactions and, to a lesser extent, electrostatic interactions. nih.govrsc.org Molecular docking studies have indicated that this compound is often surrounded by hydrophobic amino acid residues within the protein structure, with π-π interactions and hydrogen bonds also playing a role. nih.gov

The interaction between 2,3,5-trimethylpyrazine and these serum albumins is characterized as a static quenching process. nih.govresearchgate.netnih.gov This means that a non-fluorescent complex is formed between the pyrazine (B50134) derivative and the protein. nih.gov The stability of this complex can be influenced by the number and position of methyl groups on the pyrazine ring. nih.gov Research on HSA has shown that the binding of 2,3,5-trimethylpyrazine can enhance the stability of the protein, although it is considered one of the less stable combinations compared to other pyrazine derivatives like 2,3,5,6-tetramethylpyrazine (B1682967). researchgate.netresearcher.life

Table 1: Binding Characteristics of 2,3,5-Trimethylpyrazine with Serum Albumins

Interacting Protein Primary Binding Forces Quenching Mechanism
Bovine Serum Albumin (BSA) Hydrophobic interactions, Electrostatic interactions Static Quenching
Human Serum Albumin (HSA) Hydrophobic forces Static Quenching

Influence on Protein Conformation and Polarity of Microenvironment

The binding of 2,3,5-trimethylpyrazine can induce conformational changes in both BSA and HSA. nih.govresearchgate.netresearchgate.netrsc.org Spectroscopic analyses, including UV-vis absorption, circular dichroism (CD), and fluorescence spectroscopy, have confirmed these structural alterations. researchgate.netresearchgate.netrsc.org The interaction leads to a decrease in the hydrophobicity of the microenvironment surrounding the tryptophan and tyrosine residues of the proteins, indicating that the pyrazine molecule binds to sites near these amino acids. researchgate.netrsc.org These changes in protein conformation and the polarity of the local environment are crucial in understanding how 2,3,5-trimethylpyrazine is carried and released. nih.govresearchgate.netrsc.org

Impact on Flavor Release from Food Matrices

The interaction between 2,3,5-trimethylpyrazine and proteins has a significant impact on its release as a flavor compound from food matrices. nih.govresearchgate.netrsc.org Because proteins can bind to flavor molecules, they can modulate their volatility and perception. rsc.org Studies using BSA as a model food protein have demonstrated that the release of pyrazines is influenced by the number and distribution of methyl groups on the pyrazine ring. rsc.orgnih.govnih.gov The release of pyrazines from a BSA solution was found to increase with the number of methyl groups, in the order of 2-methylpyrazine (B48319), 2,5-dimethylpyrazine (B89654), 2,3,5-trimethylpyrazine, and 2,3,5,6-tetramethylpyrazine. nih.govnih.gov This suggests that the strength of the interaction between the pyrazine and the protein affects its retention and subsequent release, thereby influencing the sensory profile of the food product. nih.govresearchgate.netrsc.org

Biological Roles and Applications

Beyond its interactions with macromolecules, 2,3,5-trimethylpyrazine plays direct roles in biological systems and has important applications in the food industry.

Role as a Pheromone in Insect Chemical Communication

In the realm of insect communication, 2,3,5-trimethylpyrazine has been identified as a significant component of sex pheromones. nih.gov Notably, in the male oriental fruit fly, Bactrocera dorsalis, 2,3,5-trimethylpyrazine, along with 2,3,5,6-tetramethylpyrazine, is produced in the rectum and acts as a sex pheromone that strongly attracts virgin females. biorxiv.orgresearchgate.netresearchgate.netnih.gov Interestingly, research has revealed that the production of this pheromone is not solely an insect endeavor. researchgate.netnih.govnih.gov Symbiotic bacteria, specifically Bacillus species residing in the male fly's rectum, play a pivotal role in synthesizing 2,3,5-trimethylpyrazine from substrates like glucose and threonine. researchgate.netnih.govnih.gov This symbiotic relationship highlights a fascinating example of how microorganisms can directly influence insect chemical communication and mating behavior. biorxiv.orgresearchgate.net

Contribution to Aroma and Flavor Perception

2,3,5-Trimethylpyrazine is a key contributor to the desirable aroma and flavor of a wide variety of foods and beverages. chemimpex.comthegoodscentscompany.com It is known for its characteristic nutty, roasted, and baked potato-like aroma. thegoodscentscompany.commdpi.com This compound is naturally formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during heating. mdpi.comnih.gov Consequently, it is found in numerous cooked and fermented foods. nih.govmdpi.com

Table 2: Foods and Beverages Containing 2,3,5-Trimethylpyrazine

Food/Beverage Associated Flavor/Aroma Notes
Coffee Roasty, nutty. thegoodscentscompany.comnih.gov
Cocoa and Chocolate Chocolate, nutty. thegoodscentscompany.com
Baked Goods (e.g., Bread) Toasted, bready. thegoodscentscompany.com
Roasted Nuts (e.g., Peanuts, Hazelnuts) Roasted, nutty. thegoodscentscompany.com
Fried Potatoes Baked potato. wikipedia.org
Some Cheeses Contributes to the overall flavor profile. thegoodscentscompany.com
Chinese Baijiu Part of the complex flavor profile. mdpi.com
Roasted Meat Grilled, toasted notes. thegoodscentscompany.com

The presence and concentration of 2,3,5-trimethylpyrazine can significantly influence the sensory perception and quality of these products. mdpi.com Its importance is underscored by its widespread use as a flavoring agent in the food industry to enhance or impart roasted and nutty notes in various products. nih.govchemimpex.com

Odor Activity Values and Sensory Thresholds

The sensory threshold of 2,3,5-trimethylpyrazine varies depending on the medium in which it is present. For instance, in coffee, it has a reported odor threshold of approximately 50 nanograms per liter of air. nih.gov In water, its odor threshold is noted to be 400 parts per billion. thegoodscentscompany.com

Table 1: Sensory Thresholds of 2,3,5-Trimethylpyrazine in Different Media

MediumOdor Threshold
Air (ex-coffee)~50 ng/L nih.gov
Water400 ppb thegoodscentscompany.com
Synergistic Effects with Other Pyrazines in Flavor Profiles

A notable example of this synergy was observed in a study on soy sauce aroma type Baijiu (SSAB). nih.govmdpi.comresearchgate.net Researchers found that several pyrazines present at concentrations below their individual odor thresholds (sub-threshold) were significantly correlated with the roasted aroma of the final product. nih.govmdpi.com These sub-threshold pyrazines included 2,3-dimethylpyrazine, 2,3-diethylpyrazine, 2,3-diethyl-5-methylpyrazine, and 2-acetyl-3-methylpyrazine. mdpi.com

The study demonstrated that the presence of these sub-threshold pyrazines in a dilute alcohol solution significantly lowered the odor thresholds of other pyrazines that were present at concentrations above their thresholds (supra-threshold). nih.govresearchgate.net This sensory investigation concluded that pyrazines have a synergistic effect on the perception of a roasted aroma, highlighting the contribution of compounds that might otherwise be considered insignificant based on their individual concentrations alone. nih.govmdpi.comresearchgate.net This phenomenon underscores that even pyrazines at sub-threshold levels can play a crucial role in shaping the final flavor profile through their interactions. mdpi.com

Potential as a Biocontrol Agent (Indirect evidence via 2,5-DMP)

While direct evidence for the biocontrol activity of 2,3,5-trimethylpyrazine is limited, its potential can be inferred from studies on the closely related compound, 2,5-dimethylpyrazine (2,5-DMP). Research has shown that the synthesis mechanism for 2,3,5-trimethylpyrazine in microbes like Bacillus subtilis is similar to that of 2,5-DMP, suggesting they may share similar biological activities. researchgate.net

2,5-DMP has been identified as a volatile organic compound (VOC) produced by various microorganisms and has demonstrated significant potential as a biocontrol agent against a range of plant pathogens. For example, VOCs from Lysobacter capsici AZ78, including 2,5-DMP, were found to suppress the growth of soilborne pathogens such as Pythium ultimum and Sclerotinia minor and reduce the growth of Rhizoctonia solani. fmach.it

Further studies have elaborated on the broad-spectrum antifungal and antibacterial properties of 2,5-DMP. It has shown efficacy against E. coli and the plant pathogen Colletotrichum gloeosporioides. mdpi.com Volatiles from the bacterium Bacillus megaterium, containing 2,5-DMP, achieved full suppression of the mycelial growth of Phytophthora capsici, an oomycete pathogen. mdpi.com Additionally, 2,5-DMP produced by Bacillus subtilis has been shown to inhibit Fusarium graminearum, a fungus responsible for corn stalk rot. researchgate.netresearchgate.net Given the similar biosynthetic origins of 2,3,5-trimethylpyrazine and 2,5-DMP, it is plausible that 2,3,5-trimethylpyrazine may also possess biocontrol capabilities. researchgate.net

Table 2: Documented Biocontrol Activity of 2,5-Dimethylpyrazine (2,5-DMP)

Producing MicroorganismTarget Pathogen/OrganismObserved Effect
Lysobacter capsici AZ78Pythium ultimum, Sclerotinia minorGrowth suppression fmach.it
Lysobacter capsici AZ78Rhizoctonia solaniGrowth reduction fmach.it
Not SpecifiedEscherichia coli (E. coli)Decrease in cell concentration mdpi.com
Not SpecifiedColletotrichum gloeosporioidesInhibition of mycelial growth mdpi.com
Bacillus megateriumPhytophthora capsiciFull suppression of mycelial growth mdpi.com
Bacillus subtilisPhytophthora infestansActive against the oomycete mdpi.com
Bacillus subtilisFusarium graminearumInhibitory effect researchgate.netresearchgate.net

Advanced Analytical Methodologies for 2,3,5 Trimethylpyrazine Research

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental to isolating 2,3,5-trimethylpyrazine from other volatile and non-volatile compounds, enabling accurate identification and quantification.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like 2,3,5-trimethylpyrazine. mdpi.com This method separates compounds based on their volatility and interaction with a stationary phase within a capillary column, followed by detection and identification using a mass spectrometer.

In the analysis of volatile heterocyclic nitrogen compounds, GC-MS is frequently employed to detect fermentation products. mdpi.com For instance, in a study analyzing volatile substances from Bacillus amyloliquefaciens, the following GC-MS conditions were utilized:

ParameterCondition
Column DB-WAX (60 m × 250 μm, 0.25 μm)
Inlet Temperature 230 °C
Oven Program Initial 40 °C (3 min hold), ramp 5 °C/min to 120 °C, ramp 7 °C/min to 230 °C (10 min hold)
Carrier Gas Helium
Data from a study on the fermentation products of Bacillus amyloliquefaciens. mdpi.com

Headspace solid-phase microextraction (HS-SPME) is often used as a sample preparation technique before GC-MS analysis to extract and pre-concentrate volatile alkylpyrazines from microbial samples. d-nb.info The choice of GC column is critical to avoid matrix effects; for example, a DB-WAX column has been shown to be more effective than a DB-5MS column for separating alkylpyrazines from interferences in certain samples. d-nb.info

For the analysis of less volatile metabolites of 2,3,5-trimethylpyrazine in biological fluids, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC–MS/MS) is a powerful tool. This technique utilizes columns with smaller particle sizes (typically under 2 µm) to achieve higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. ual.es

A study on the metabolites of 2,3,5-trimethylpyrazine in human urine employed a targeted, quantitative analysis using stable-isotope-dilution-ultrahigh-performance liquid chromatography tandem mass spectroscopy (SIDA-UHPLC–MS/MS). nih.gov This approach allowed for the identification and quantification of key metabolites, including various dimethylpyrazine-carboxylic acids.

Table 5.1.2: UPLC-MS/MS Parameters for Metabolite Analysis

Parameter Condition
Column Kinetex Biphenyl (150 × 2.1 mm, 1.7 μm)
Eluent A 0.1% formic acid, 1 mM NH₄Ac in water
Eluent B 0.1% formic acid, 1 mM NH₄Ac in acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 50 °C

Conditions from a study on the analysis of 2,3,5-trimethylpyrazine metabolites in human urine. nih.gov

The enhanced chromatographic efficiency of UPLC results in narrower peaks, which increases both resolution and sensitivity, making it a promising technique for trace-level analysis. ual.es

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOF-MS) offers significantly enhanced separation capacity for highly complex volatile samples, such as those from roasted coffee beans. sigmaaldrich.com This technique employs two different capillary columns in series, providing a much higher resolving power than single-column GC.

In the analysis of substituted pyrazines, GC×GC–TOF-MS has demonstrated the ability to achieve spectral resolution of critical co-eluting isomeric pairs, such as 2-ethyl-5(6)-methylpyrazine (B1368701) and 2,3,5-trimethylpyrazine. vscht.cz The high data acquisition speed of TOF-MS is essential to adequately sample the very narrow peaks produced by the second-dimension column. This powerful combination allows for the deconvolution of complex chromatograms and the generation of "clean" mass spectra, leading to high library match factors and confident compound identification. vscht.cz

Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopic methods are indispensable for confirming the molecular structure of 2,3,5-trimethylpyrazine and its metabolites, as well as for studying its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of organic molecules. researchgate.net It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule.

In the characterization of synthesized metabolites of 2,3,5-trimethylpyrazine, both ¹H and ¹³C NMR were used to confirm their structures. nih.gov For example, the ¹H NMR spectrum of 3,5,6-trimethylpyrazine-2-ol, a potential metabolite, showed distinct signals corresponding to the different methyl groups and the proton on the pyrazine (B50134) ring.

Table 5.2.1: Representative ¹H NMR Data for a 2,3,5-Trimethylpyrazine Derivative

Compound Solvent Chemical Shifts (δ ppm)
3,5,6-trimethylpyrazine-2-ol CDCl₃ 2.39 (s, 3H), 2.27 (s, 3H), 2.23 (s, 3H)

Data from the synthesis and characterization of potential 2,3,5-trimethylpyrazine metabolites. nih.gov

Two-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are used to establish long-range correlations between protons and carbons, which is crucial for piecing together the complete molecular structure. researchgate.net

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov When coupled with chromatographic techniques, it provides both separation and identification capabilities. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it measures m/z with very high accuracy (typically to within 0.001 Da), allowing for the determination of the elemental composition of a molecule. measurlabs.cominfinitalab.com

HRMS is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas. In the study of 2,3,5-trimethylpyrazine metabolites, Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF-MS) was used to obtain accurate mass measurements, confirming the elemental composition of the synthesized standards. nih.gov

Table 5.2.2: HRMS Data for a Synthesized Metabolite

Compound Ion Calculated m/z Measured m/z
3,5,6-trimethylpyrazine-2-ol [M+H]⁺ 139.0871 139.0898

Data from the LC-TOF-MS analysis of a potential 2,3,5-trimethylpyrazine metabolite. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern is often unique to a specific molecule and can be used for definitive identification, especially in complex matrices. nih.gov

UV-Vis Absorption Spectroscopy for Protein Interaction Analysis

UV-Vis absorption spectroscopy is a fundamental technique used to investigate the binding interaction between small molecules, such as 2,3,5-trimethylpyrazine, and proteins. This method relies on monitoring changes in the absorption spectra of a protein upon the addition of a ligand. The formation of a ligand-protein complex can alter the microenvironment of the protein's chromophoric amino acid residues (tryptophan, tyrosine, and phenylalanine), leading to shifts in the absorption maxima or changes in absorbance intensity. mdpi.comresearchgate.net

In a typical experiment, the UV-Vis spectrum of a protein solution, for instance, bovine serum albumin (BSA) or human serum albumin (HSA), is recorded in the absence of the ligand. researchgate.net Subsequently, a solution of 2,3,5-trimethylpyrazine is incrementally added, and the spectra are recorded after each addition. The observation of a gradual increase in absorption intensity or a shift in the wavelength of maximum absorbance for the protein suggests the formation of a ground-state complex between 2,3,5-trimethylpyrazine and the protein. mdpi.com By analyzing these spectral changes, researchers can confirm the interaction and, in some cases, calculate binding constants and the stoichiometry of the binding. sigmaaldrich.com The difference absorption spectrum, obtained by subtracting the spectra of the individual components from the spectrum of the mixture, can further highlight the changes resulting from the complex formation. researchgate.net

Table 1: Hypothetical UV-Vis Absorption Data for BSA Interaction with 2,3,5-Trimethylpyrazine
[2,3,5-Trimethylpyrazine] (μM)Absorbance at λmax (e.g., 280 nm)Wavelength Shift (Δλ, nm)
00.8500
100.865+1
200.880+1
300.895+2
400.910+2
500.925+3

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful tool for investigating the conformational changes in chiral macromolecules like proteins when they interact with ligands. nih.govmdpi.com This technique is particularly sensitive to the secondary and tertiary structures of proteins. sepscience.com The binding of a small molecule such as 2,3,5-trimethylpyrazine to a protein can induce significant alterations in its conformation, which are reflected in the CD spectrum. mdpi.com

Studies have shown that pyrazine compounds can change the conformation of human serum albumin (HSA). mdpi.com In a CD spectroscopy experiment, the far-UV region (typically 190-250 nm) provides information about the protein's secondary structure (α-helix, β-sheet, random coil). A change in the intensity or shape of the characteristic CD bands in this region upon the addition of 2,3,5-trimethylpyrazine indicates a modification of the protein's secondary structural elements. mdpi.comsepscience.com The near-UV region (250-350 nm) is sensitive to the tertiary structure, reflecting the environment of the aromatic amino acids. nih.gov Alterations in the near-UV CD spectrum suggest that the binding of 2,3,5-trimethylpyrazine has perturbed the three-dimensional folding of the protein. nih.gov

Table 2: Example of Secondary Structure Content (%) of Human Serum Albumin (HSA) Before and After Binding with 2,3,5-Trimethylpyrazine, as Determined by CD Spectroscopy
ConformationHSA (Native)HSA + 2,3,5-TrimethylpyrazineChange (%)
α-Helix62.558.3-4.2
β-Sheet10.812.5+1.7
Random Coil26.729.2+2.5

Synchronous Fluorescence Spectroscopy for Binding Site Characterization

Synchronous fluorescence spectroscopy is a valuable technique for characterizing the microenvironment of a protein's binding site. By simultaneously scanning both the excitation and emission wavelengths with a constant wavelength interval (Δλ), this method can selectively provide information about specific amino acid residues. shimadzu.com

When the wavelength interval is set to 15 nm (Δλ = 15 nm), the spectrum primarily reflects the fluorescence characteristics of tyrosine residues. When Δλ is 60 nm, the spectrum is characteristic of tryptophan residues. nih.gov The binding of 2,3,5-trimethylpyrazine near these residues can alter their local environment, leading to a shift in the maximum emission wavelength. mdpi.comresearchgate.net A blue shift (a shift to a shorter wavelength) in the emission maximum indicates that the chromophore has moved to a more hydrophobic environment, suggesting that the binding of 2,3,5-trimethylpyrazine decreases the polarity around the residue. Conversely, a red shift (a shift to a longer wavelength) implies an increase in polarity. shimadzu.com This information is crucial for understanding the nature of the binding pocket and the forces involved in the interaction. mdpi.comresearchgate.net

Table 3: Synchronous Fluorescence Spectroscopy Data for Human Serum Albumin (HSA) Interaction with 2,3,5-Trimethylpyrazine
Residue Probe (Δλ)Emission λmax (HSA alone)Emission λmax (HSA + 2,3,5-Trimethylpyrazine)Wavelength Shift (nm)Inferred Environmental Change
Tyrosine (15 nm)303 nm301 nm-2 (Blue Shift)Increased Hydrophobicity
Tryptophan (60 nm)342 nm338 nm-4 (Blue Shift)Increased Hydrophobicity

Quantitative Analysis Methodologies

Accurate quantification of 2,3,5-trimethylpyrazine is essential for food quality control and metabolic studies. The complexity of food and biological matrices requires highly selective and precise analytical methods.

Stable-Isotope Dilution Assay (SIDA)

Stable-Isotope Dilution Assay (SIDA) is considered a gold-standard method for the accurate quantification of analytes in complex samples. This technique involves adding a known amount of a stable isotope-labeled version of the target analyte (e.g., deuterium-labeled 2,3,5-trimethylpyrazine, or ¹³C-labeled) to the sample as an internal standard. nih.govresearchgate.net This labeled compound is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.

The key advantage of SIDA is that the isotopically labeled internal standard behaves identically to the native analyte during sample preparation, extraction, and chromatographic separation. Therefore, any loss of analyte during these steps is compensated for by a proportional loss of the internal standard. nih.gov The analyte concentration is determined by measuring the ratio of the signal from the native analyte to that of the labeled internal standard. This approach significantly improves the accuracy and precision of the quantification by correcting for matrix effects and variations in instrument response. SIDA is frequently combined with powerful separation and detection techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for the analysis of 2,3,5-trimethylpyrazine and its metabolites in biological fluids like urine. nih.govmtak.hu

Internal Standard Quantification

In cases where a stable isotope-labeled standard is not available or practical, a conventional internal standard (IS) method can be employed for quantification. This method involves adding a known concentration of a different compound—the internal standard—to both the calibration standards and the unknown samples before analysis.

The internal standard should be a compound that is chemically similar to the analyte but not naturally present in the sample. For the analysis of 2,3,5-trimethylpyrazine by gas chromatography-mass spectrometry (GC-MS), for example, a compound like 2-ethylbutyric acid has been successfully used as an internal standard. The concentration of 2,3,5-trimethylpyrazine is determined by comparing the ratio of its peak area to the peak area of the internal standard in the sample with a calibration curve generated from standards containing both the analyte and the internal standard. This method helps to correct for variations in injection volume and instrument response during the analysis.

Advanced Data Analysis and Chemometrics

The analysis of 2,3,5-trimethylpyrazine, especially in the context of food flavor and metabolomics, often generates large and complex datasets from techniques like GC-MS and LC-MS. researchgate.netnih.gov Chemometrics, the application of mathematical and statistical methods, is essential for extracting meaningful information from this data. shimadzu.com

Multivariate analysis techniques are particularly useful. Unsupervised methods, such as Principal Component Analysis (PCA), are used for exploratory data analysis. PCA can reveal the inherent structure in the data, identifying patterns, groupings, and outliers among samples based on their volatile profiles, which include 2,3,5-trimethylpyrazine. nih.gov This is valuable for classifying different food samples or observing changes during processing.

Supervised methods, such as Partial Least Squares (PLS) analysis, are used to build predictive models. nih.gov For instance, PLS can be used to correlate instrumental data (e.g., the concentrations of 2,3,5-trimethylpyrazine and other volatile compounds) with sensory data from a trained panel. nih.gov This allows researchers to identify which specific compounds are the key drivers for particular sensory attributes, such as a "roasted" or "nutty" aroma. mdpi.com By applying these advanced data analysis tools, researchers can move beyond simple quantification to a deeper understanding of the role and impact of 2,3,5-trimethylpyrazine in a broader chemical and sensory context. researchgate.net

Principal Component Analysis (PCA) for Sample Discrimination

Principal Component Analysis (PCA) is a multivariate statistical technique used to reduce the dimensionality of complex datasets while retaining most of the original variance. In the context of 2,3,5-trimethylpyrazine research, PCA is instrumental in discriminating between food samples based on their volatile compound profiles. By transforming a large set of correlated variables (e.g., the concentrations of various aroma compounds) into a smaller set of uncorrelated variables known as principal components (PCs), PCA provides a clearer visualization of the relationships and differences among samples. nih.govmdpi.com

The primary goal is to identify patterns and group samples based on their chemical composition. The first principal component (PC1) accounts for the largest possible variance in the data, and each succeeding component accounts for the highest possible remaining variance. A scores plot, typically of PC1 versus PC2, can visually distinguish between samples. For example, coffee beans roasted under different conditions or from different geographical origins can be clearly separated on a PCA plot based on the concentrations of key volatiles, including 2,3,5-trimethylpyrazine. mdpi.comresearchgate.net Samples that are chemically similar will cluster together, while dissimilar samples will be positioned far apart.

The loading plot complements the scores plot by indicating how much each original variable (e.g., the concentration of 2,3,5-trimethylpyrazine) contributes to the principal components. A variable with a high loading value for a particular PC is a significant contributor to the sample separation observed along that component's axis. This helps in identifying which specific compounds, such as 2,3,5-trimethylpyrazine, are key drivers of the differences between sample groups. mdpi.com

Table 1: Example of PCA Data for Coffee Sample Discrimination Based on Volatile Compounds

This interactive table illustrates how PCA can be used to discriminate between coffee samples from different roasting methods. The values for PC1 and PC2 represent the scores for each sample in the reduced dimensional space. Samples with similar scores are more alike in their volatile profile.

Sample IDRoasting Method2,3,5-Trimethylpyrazine (µg/kg)2-Methylpyrazine (B48319) (µg/kg)Furfural (µg/kg)PC1 ScorePC2 Score
C01Light Roast150350800-2.51.2
C02Light Roast165370820-2.31.5
C03Medium Roast4507806500.5-0.8
C04Medium Roast4708106300.7-0.6
C05Dark Roast85012004003.6-2.3
C06Dark Roast87512503803.8-2.1

Note: Data are hypothetical and for illustrative purposes.

Regression Tree Analysis for Variable Selection

Regression Tree Analysis is a machine learning method used for both classification and regression tasks. In flavor chemistry, it is particularly useful for variable selection—identifying which compounds from a large set of volatiles are most important in predicting a specific outcome, such as a sensory attribute or sample category. researchgate.net Unlike linear models, decision trees can capture non-linear relationships between variables and are highly interpretable. medium.com

The analysis works by recursively partitioning the data into smaller, more homogeneous subsets based on the values of the predictor variables. At each split, the algorithm selects the variable (e.g., the concentration of an aroma compound) that best separates the data into distinct groups with respect to the target variable. For instance, if the goal is to predict the intensity of a "roasted" aroma note, a regression tree could identify a specific concentration of 2,3,5-trimethylpyrazine as the most significant splitting point.

The final output is a tree-like structure where each internal node represents a test on a variable, each branch represents the outcome of the test, and each leaf node represents a final prediction or classification. The variables that appear higher up in the tree are considered more important for prediction. This makes regression trees an effective tool for sifting through extensive analytical data to pinpoint the key drivers of flavor, allowing researchers to focus on a smaller, more manageable set of compounds like 2,3,5-trimethylpyrazine for further investigation. researchgate.netmdpi.com

Table 2: Example of Regression Tree Data for Selecting Key Roasty Aroma Variables

This table shows a simplified dataset that could be used for regression tree analysis. The goal is to predict the "Roasty Aroma Score" based on the concentration of various pyrazines. The analysis would identify which compound is the best predictor.

Sample ID2,3,5-Trimethylpyrazine (µg/kg)2,5-Dimethylpyrazine (B89654) (µg/kg)2-Ethyl-5-methylpyrazine (µg/kg)Roasty Aroma Score (1-9)
R012104001503
R022504201604
R036008503007
R046508803208
R053005001805
R067009503509

Note: Data are hypothetical and for illustrative purposes.

Hierarchical Clustering for Aroma Profile Discrimination

Hierarchical Clustering is another powerful technique used to identify groupings in data. In the analysis of aroma profiles, it is used to group samples based on the similarity of their volatile compound compositions. This method builds a hierarchy of clusters, which is typically visualized as a dendrogram—a tree diagram that illustrates the arrangement of the clusters produced. nih.gov

The process begins by treating each sample as a separate cluster. Then, in an agglomerative (bottom-up) approach, the algorithm iteratively merges the closest pairs of clusters until only one cluster (containing all samples) remains. The distance between clusters is calculated based on the concentrations of all measured volatile compounds. Samples with similar aroma profiles, characterized by comparable levels of compounds like 2,3,5-trimethylpyrazine and other key odorants, will be merged at lower levels of the dendrogram. nih.gov

Table 3: Example Data for Hierarchical Clustering of Roasted Meat Samples

This interactive table presents data that could be used for hierarchical clustering to discriminate between meat samples based on their aroma profiles. The clustering algorithm would group samples with similar concentrations of these key aroma compounds.

Note: Data are hypothetical and for illustrative purposes.

Future Research Directions and Translational Applications of 2,3,5 Trimethylpyrazine

Deeper Elucidation of Microbial Biosynthetic Pathways and Regulatory Mechanisms

The microbial synthesis of 2,3,5-trimethylpyrazine (TMP) is a complex process involving specific precursor molecules and enzymatic reactions. A primary pathway identified in microorganisms like Bacillus subtilis involves L-threonine and D-glucose as key substrates. mdpi.com The synthesis is initiated through the catalytic activity of L-threonine-3-dehydrogenase (TDH), which is a critical enzyme in the pathway. mdpi.comresearchgate.net This enzyme facilitates the conversion of L-threonine, while glucose metabolites also play a crucial role. researchgate.net The proposed synthesis mechanism suggests that the degradation of threonine and non-enzymatic changes can lead to the formation of pyrazine (B50134) derivatives. researchgate.net

Several microorganisms have been identified as producers of TMP and other alkylpyrazines. Strains of Bacillus subtilis, Bacillus licheniformis, and Corynebacterium glutamicum are notable for their ability to synthesize these compounds. mdpi.comnih.gov Research has shown that different strains of B. subtilis may have a preference for producing specific types of alkylpyrazines. nih.gov For instance, studies have isolated B. subtilis strains from fermented soybeans (natto) that can produce a range of alkylpyrazines, including 2,3,5-trimethylpyrazine. researchgate.net

The synthesis pathway for TMP in B. subtilis is understood to involve the Embden-Meyerhof pathway for glucose metabolism, along with enzymes such as α-acetolactate synthase (ALS) and α-acetolactate decarboxylase (ALDC). researchgate.net Isotope tracing experiments have helped to map out these intricate pathways, providing a theoretical basis for enhancing TMP production through metabolic engineering. researchgate.net Future research is focused on further clarifying these pathways and the regulatory networks that control the expression of key enzymes like TDH. Understanding these mechanisms at a deeper molecular level is essential for developing more efficient microbial cell factories for TMP production.

Table 1: Microorganisms Involved in 2,3,5-Trimethylpyrazine Biosynthesis

MicroorganismKey Findings/RoleReference
Bacillus subtilisProduces a broad range of alkylpyrazines; L-threonine is a key precursor. researchgate.netnih.gov researchgate.netnih.gov
Bacillus licheniformisUsed for recombinant overexpression of L-threonine-3-dehydrogenase (TDH) to enhance TMP yield. mdpi.com mdpi.com
Bacillus amyloliquefaciensIsolated from Daqu (a fermentation starter) and optimized for enhanced TMP production. mdpi.com mdpi.com
Corynebacterium glutamicumNaturally produces pyrazines; engineered to increase production of related tetramethylpyrazine. nih.govnih.gov nih.govnih.gov
Bacillus cereusIdentified as a TMP-producing bacterium. mdpi.com mdpi.com
Lactococcus lactisIdentified as a TMP-producing bacterium. mdpi.com mdpi.com

Optimization of Sustainable Production Methods (Biosynthesis vs. Chemical Synthesis)

The production of 2,3,5-trimethylpyrazine can be achieved through two primary routes: chemical synthesis and microbial biosynthesis. mdpi.com Chemical synthesis methods often require harsh conditions, such as high temperatures (over 100°C) for the Maillard reaction, which involves a complex series of reactions between amino acids and reducing sugars. mdpi.com This process can be difficult to control precisely and often results in a mixture of by-products. mdpi.com Another chemical route is the dehydrogenation of 2,3,5-trimethyl-5,6-dihydropyrazine. mdpi.com

In contrast, microbial biosynthesis presents a more sustainable and environmentally friendly alternative. mdpi.comresearchgate.net This method operates under mild conditions, offers high product specificity, and reduces the environmental impact associated with chemical synthesis. mdpi.com Consequently, biosynthesis has become the preferred method for TMP production. mdpi.com

Optimization of microbial production focuses on two main areas: genetic modification and fermentation process optimization.

Genetic and Metabolic Engineering : A key strategy is the overexpression of genes encoding critical enzymes in the biosynthetic pathway. For example, overexpressing the L-threonine-3-dehydrogenase (TDH) gene in Bacillus licheniformis has been shown to significantly increase TMP yield compared to the control strain. mdpi.com Similarly, knocking out competing metabolic pathways can redirect metabolic flux towards TMP synthesis. For the related compound 2,5-dimethylpyrazine (B89654), knocking out the gene for 2-amino-3-ketobutyrate CoA ligase in E. coli enhanced production. nih.gov

Fermentation Optimization : The yield of TMP is highly dependent on fermentation conditions. Studies have systematically optimized parameters such as temperature, nutrient composition (e.g., glucose and urea (B33335) ratio), and fermentation time. mdpi.comnih.gov For instance, in one study with recombinant B. licheniformis, the maximum TMP yield of 24.70 ± 0.39 mg/L was achieved after 4 days of fermentation. mdpi.com Using a response surface methodology, the fermentation of Bacillus amyloliquefaciens on a wheat medium was optimized, increasing the TMP yield from 0.071 mg/g to 0.446 mg/g. mdpi.com These optimization strategies are crucial for developing economically viable and sustainable industrial-scale production of TMP.

Comprehensive Studies on Metabolic Interactions and Effects in Complex Biological Systems

2,3,5-Trimethylpyrazine is a naturally occurring compound found in many heated and fermented foods, such as coffee, bread, and certain types of Chinese liquor (Baijiu). nih.govfrontiersin.org Its presence in these foods means it is a regular component of the human diet, necessitating an understanding of its metabolic fate and interactions within biological systems.

When ingested, TMP undergoes metabolism before excretion. A human coffee intervention study investigated the metabolites of TMP found in urine. nih.govacs.org The primary metabolites identified were various forms of dimethylpyrazine-2-carboxylic acid, specifically 3,6-dimethylpyrazine-2-carboxylic acid, 3,5-dimethylpyrazine-2-carboxylic acid, and 5,6-dimethylpyrazine-2-carboxylic acid. nih.gov These findings suggest that the metabolic process involves the oxidation of one of the methyl groups on the pyrazine ring to a carboxylic acid. nih.gov Only very small amounts of other potential metabolites like pyrazinemethanols or their glucuronide and sulfate (B86663) conjugates were detected. nih.govacs.org

In more complex biological systems, such as the microbial ecosystems of fermented foods, TMP is part of a dynamic interplay. In the spontaneous fermentation of Chinese liquor, the formation of flavor compounds like TMP is the result of interdependent interactions between different microbial species, particularly yeasts and Lactobacillus bacteria. asm.org The final concentration of pyrazines and other flavor molecules is influenced by the composition and interactions of the local microbiome, which can be geography-dependent. asm.org The optimization of fermentation for Bacillus amyloliquefaciens not only increased the yield of TMP but also elevated the levels of other metabolites like tetramethylpyrazine and 3-hydroxy-2-butanone, indicating a complex metabolic network where the synthesis of one compound affects others. mdpi.com

Exploration of Novel Bioactivities and Pharmacological Potentials

Beyond its role as a significant flavor and aroma compound, 2,3,5-trimethylpyrazine and its related alkylpyrazines are being explored for a range of bioactivities and potential therapeutic applications. mdpi.com Pyrazine derivatives, in general, are recognized for their diverse pharmacological effects, including anti-inflammatory, anticancer, and antibacterial properties. nih.govresearchgate.net

Initial research suggests that TMP exhibits several physiological activities. It has been noted for its potential to dilate blood vessels, improve blood circulation, and offer liver protection. mdpi.com The broader class of pyrazine compounds has been investigated for a wide array of medicinal uses. For example, the structurally similar 2,3,5,6-tetramethylpyrazine (B1682967) (TTMP), also known as ligustrazine, has been studied for its beneficial effects in treating conditions like cardiovascular diseases, pulmonary hypertension, and liver injury. nih.gov

Hybrid molecules incorporating a pyrazine structure with natural products are being synthesized to enhance their pharmacological properties. nih.gov This approach aims to leverage the pyrazine skeleton to improve characteristics like solubility and bioactivity. nih.gov For instance, combining the pyrazine structure of ligustrazine with other compounds has yielded derivatives with significant inhibitory effects on various cancer cell lines. nih.gov While much of the detailed pharmacological research has focused on tetramethylpyrazine, the shared pyrazine core suggests that 2,3,5-trimethylpyrazine may possess a similar, yet-to-be-fully-explored, spectrum of bioactivities. Further research is needed to isolate and characterize the specific pharmacological potentials of TMP, distinguishing its effects from those of other closely related pyrazines.

Development of Advanced Analytical Platforms for In Situ and Real-Time Monitoring

The accurate detection and quantification of 2,3,5-trimethylpyrazine are crucial for food quality control, metabolic studies, and production optimization. The established and most common method for analyzing pyrazines is Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.commdpi.com This technique allows for the separation and identification of volatile compounds like TMP from complex mixtures. Specific GC-MS parameters, including the type of capillary column (e.g., DB-WAX), temperature programming, and ion source settings, have been optimized for the robust analysis of TMP in fermentation products. mdpi.commdpi.com

For metabolic studies, more advanced targeted analytical methods are employed. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) combined with Stable Isotope Dilution Analysis (SIDA) provides high sensitivity and quantitative accuracy for measuring TMP metabolites in biological fluids like urine. nih.govacs.org

Recent advancements are moving towards the development of platforms for in situ and real-time monitoring, which would allow for dynamic tracking of TMP formation during fermentation or food processing. One innovative approach is the creation of intelligent olfactory systems or electronic noses. A recently developed system uses an array of chemiresistive gas sensors based on ceria nanoparticle-integrated laser-induced graphene (CeLIG). nih.gov This sensor array can generate diverse response patterns to different odorants, including 2,3,5-trimethylpyrazine, at room temperature. nih.gov When combined with machine learning algorithms, this platform can accurately predict the type and concentration of specific volatile compounds in real-time. nih.gov Such advanced analytical platforms offer powerful tools for process control and a deeper understanding of the dynamic changes in TMP concentration in various systems. researchgate.netresearchgate.net

Table 2: Analytical Methods for 2,3,5-Trimethylpyrazine

Analytical PlatformApplicationKey FeaturesReference
Gas Chromatography-Mass Spectrometry (GC-MS)Quantification in fermentation products and food samples.Standard method for volatile compound analysis; separates and identifies compounds from complex mixtures. mdpi.commdpi.com
Stable Isotope Dilution Analysis with UHPLC-MS/MSTargeted, quantitative analysis of metabolites in biological samples (e.g., urine).High sensitivity and accuracy for quantitative analysis. nih.govacs.org
Intelligent Olfactory System (e.g., CeLIG sensor array)Real-time, in situ monitoring of volatile compounds.Uses an array of chemiresistive sensors and machine learning to identify and quantify odors at room temperature. nih.gov

Q & A

Q. What are the established synthetic routes for 2,3,5-trimethylpyrazine, and how do reaction conditions influence yield and purity?

The primary synthesis method involves condensation of 1,2-diaminopropane with 2,3-butanedione. Key intermediates include 2,3,5-trimethyl-5,6-dihydropyrazine, which undergoes catalytic dehydration to yield 2,3,5-trimethylpyrazine. Optimized conditions (e.g., solvent selection, temperature) can achieve ~89% purity, though secondary products like 2,3,5,6-tetramethylpyrazine may form . Industrial optimization using recovered ethanol and saturated brine reduces costs without compromising yield .

Q. How can researchers validate the identity and purity of 2,3,5-trimethylpyrazine in complex matrices?

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) is critical. Key identifiers include:

  • Retention time: 15.26 min (Carbowax column)
  • Mass spectral fragments: m/z 42 (100%), 122 (95%), 81 (39%) .
    For food matrices (e.g., cocoa, vinegar), headspace solid-phase microextraction (HS-SPME) paired with GC-MS quantifies trace amounts (e.g., <1% during fermentation vs. >5% after intense roasting) .

Q. What role does 2,3,5-trimethylpyrazine play in food flavor chemistry, and how do processing parameters affect its formation?

It contributes roasted, nutty aromas in cocoa, coffee, and fermented foods. Roasting temperature and duration are pivotal:

  • Cocoa: Maximal yields (2.28–2.93%) occur at 122–123°C for 20–35 minutes .
  • Vinegar: Concentrations increase during thermal processing (熏醅), with thresholds as low as 0.1 ppb influencing sensory profiles .

Advanced Research Questions

Q. What isotopic labeling strategies (e.g., 15N, 13C) are used to trace 2,3,5-trimethylpyrazine biosynthesis pathways?

Multi-element stable isotope analysis (δ15N, δ2H, δ13C) tracks precursor incorporation. For example:

  • In Bacillus subtilis, l-threonine-3-dehydrogenase catalyzes oxidation of l-threonine to 2-amino-acetoacetate, which decarboxylates into aminoacetone. Subsequent cyclization forms 2,3,5-trimethylpyrazine .
  • Isotopic enrichment experiments with [¹³C]-glycine reveal 51% of 2,3-dimethylpyrazine incorporates two ¹³C atoms, confirming glycine’s role in carbon skeleton formation .

Q. How do microbial strains differentially produce 2,3,5-trimethylpyrazine, and what genetic factors drive variability?

Bacillus subtilis strains exhibit significant variability (e.g., 0–60 mg/L). Strain-specific enzymes like KBL (2-amino-3-ketobutyrate CoA ligase) regulate intermediate flux; KBL knockout increases yield by redirecting l-2-amino-acetoacetate toward pyrazine synthesis .

Q. What mechanistic insights explain the carbon skeleton formation of 2,3,5-trimethylpyrazine during Maillard reactions?

Methylglyoxal and glyoxal undergo condensation with formaldehyde (from Strecker degradation) to form the pyrazine ring. Carbon module labeling confirms formaldehyde contributes methyl groups at positions 2, 3, and 5 . Competing pathways (e.g., tetramethylpyrazine vs. trimethylpyrazine) depend on precursor ratios and pH .

Q. How can isotopic variance (δ13C, δ15N) in 2,3,5-trimethylpyrazine authenticate food origins or processing methods?

Stable isotope fingerprinting distinguishes cocoa origins:

  • δ13C values correlate with roasting intensity.
  • δ15N signatures reflect microbial activity during fermentation .
    Multivariate models using 2,3,5-trimethylpyrazine, 2-pentylfuran, and linalool achieve >90% accuracy in geographic discrimination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.